Dihydropinosylvin

Vue d'ensemble

Description

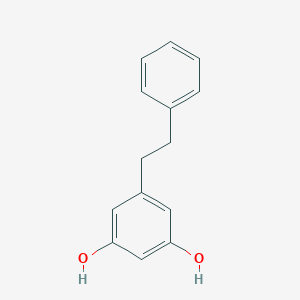

Dihydropinosylvin is a molecular entity that belongs to the class of resorcinols . It carries an additional 2-phenylethyl substituent at position 5 . The molecular formula of Dihydropinosylvin is C14H14O2 .

Synthesis Analysis

Dihydropinosylvin synthase is an enzyme from Pinus sylvestris that accepts dihydrocinnamoyl-CoA as substrate to form bibenzyl dihydropinosylvin . A CHS and a STS were analyzed by molecular cloning and functional expression in Escherichia coli . The CHS was active not only with 4-coumaroyl-CoA (to naringenin chalcone), but also with cinnamoyl-CoA (leading to pinocembrin). The STS was identified as dihydropinosylvin synthase, because it preferred dihydrocinnamoyl-CoA to cinnamoyl-CoA .Molecular Structure Analysis

The molecular formula of Dihydropinosylvin is C14H14O2 . The average mass is 214.260 Da and the mono-isotopic mass is 214.099380 Da .Chemical Reactions Analysis

The STS was identified as dihydropinosylvin synthase, because it preferred dihydrocinnamoyl-CoA to cinnamoyl-CoA . The protein deviated in 47 positions from the CHS consensus. It had 73.2% identity with the CHS from P. sylvestris and only 65.3% with a STS from peanut (Arachis hypogaea) .Physical And Chemical Properties Analysis

Dihydropinosylvin has a density of 1.2±0.1 g/cm3 . Its boiling point is 366.0±17.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.6±3.0 kJ/mol . The flash point is 175.7±15.5 °C . The index of refraction is 1.631 .Applications De Recherche Scientifique

1. Stilbenoid Chemistry and Function Studies

- Application Summary: Dihydropinosylvin monomethyl ether, a derivative of Dihydropinosylvin, is used in studies of stilbenoid chemistry and function .

2. Molecular Analysis in Plant Biology

- Application Summary: Dihydropinosylvin synthase, an enzyme that uses Dihydropinosylvin as a substrate, has been analyzed in Scots pine (Pinus sylvestris). This analysis involved molecular cloning and functional expression in Escherichia coli .

- Methods of Application: The methods involved molecular cloning of the Dihydropinosylvin synthase gene and its functional expression in Escherichia coli .

- Results or Outcomes: The Dihydropinosylvin synthase was found to prefer dihydrocinnamoyl-CoA to cinnamoyl-CoA .

3. Production of Pinosylvin Stilbenes in Cell Suspension Culture

- Application Summary: Dihydropinosylvin monomethylether (DPME) and pinosylvin monomethylether (PME), two pinosylvin stilbenes, have been produced efficiently in cell suspension culture of Pinus koraiensis after fungal elicitation .

- Methods of Application: The method involved the use of cell suspension culture of Pinus koraiensis and fungal elicitation .

- Results or Outcomes: DPME and PME were found in small amounts (less than 40 µg/g DW) in the stem bark and leaves of P. koraiensis plants .

4. Stilbenoid Chemistry and Function Studies

- Application Summary: Dihydropinosylvin monomethyl ether, a derivative of Dihydropinosylvin, is used in studies of stilbenoid chemistry and function .

5. Organic Compound Studies

- Application Summary: Pinosylvin, an organic compound related to Dihydropinosylvin, is studied for its solubility in many organic solvents, such as acetone .

6. Stilbenoid Chemistry and Function Studies

- Application Summary: Dihydropinosylvin monomethyl ether, a derivative of Dihydropinosylvin, is used in studies of stilbenoid chemistry and function .

7. Organic Compound Studies

Safety And Hazards

Propriétés

IUPAC Name |

5-(2-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBYHULIXFIJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331915 | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydropinosylvin | |

CAS RN |

14531-52-3 | |

| Record name | Dihydropinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)

![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)

![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)